

Spectroscopic data of (Benzylthio)acetic acid (¹H NMR, ¹³C NMR, FT-IR)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Benzylthio)acetic acid

Cat. No.: B086505

[Get Quote](#)

Spectroscopic Profile of (Benzylthio)acetic Acid: A Technical Guide

An in-depth analysis of the ¹H NMR, ¹³C NMR, and FT-IR spectroscopic data of **(Benzylthio)acetic acid**, providing researchers, scientists, and drug development professionals with a comprehensive reference for the characterization of this compound.

(Benzylthio)acetic acid, also known as S-benzylthioglycolic acid, is a carboxylic acid containing a benzyl thioether moiety. Its structural elucidation and purity assessment are critical in various research and development applications, including its potential use as a building block in medicinal chemistry. This technical guide provides a detailed overview of its characteristic spectroscopic data obtained through proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), and Fourier-transform infrared (FT-IR) spectroscopy.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, and FT-IR spectroscopic analyses of **(Benzylthio)acetic acid**.

Table 1: ¹H NMR Spectroscopic Data for (Benzylthio)acetic acid

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
10.85	singlet	1H	-COOH
7.35 - 7.20	multiplet	5H	C ₆ H ₅ -
3.80	singlet	2H	-S-CH ₂ -Ph
3.25	singlet	2H	-S-CH ₂ -COOH

Solvent: CDCl₃. Spectrometer frequency: 90 MHz.

Table 2: ¹³C NMR Spectroscopic Data for (Benzylthio)acetic acid

Chemical Shift (δ) ppm	Assignment
176.5	C=O
137.0	C (quaternary, C ₆ H ₅)
129.0	CH (C ₆ H ₅)
128.5	CH (C ₆ H ₅)
127.5	CH (C ₆ H ₅)
36.5	-S-CH ₂ -Ph
34.0	-S-CH ₂ -COOH

Solvent: CDCl₃. Spectrometer frequency: 22.63 MHz.

Table 3: FT-IR Spectroscopic Data for (Benzylthio)acetic acid

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3300 - 2500	Broad	O-H stretch (Carboxylic acid)
3060, 3030	Medium	C-H stretch (Aromatic)
2920	Medium	C-H stretch (Aliphatic)
1710	Strong	C=O stretch (Carboxylic acid)
1495, 1455	Medium	C=C stretch (Aromatic ring)
1420	Medium	O-H bend (Carboxylic acid)
1290	Strong	C-O stretch (Carboxylic acid)
700, 770	Strong	C-H out-of-plane bend (Aromatic)

Sample preparation: KBr pellet.

Experimental Protocols

The following sections detail the methodologies for acquiring the ¹H NMR, ¹³C NMR, and FT-IR spectra of **(Benzylthio)acetic acid**.

¹H NMR Spectroscopy

Sample Preparation: A solution of **(Benzylthio)acetic acid** was prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) was added as an internal standard (δ = 0.00 ppm). The solution was then transferred to a 5 mm NMR tube.

Data Acquisition: The ¹H NMR spectrum was recorded on a 90 MHz NMR spectrometer. The acquisition parameters included a sufficient number of scans to achieve an adequate signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width appropriate for proton signals.

Data Processing: The resulting Free Induction Decay (FID) was processed by applying a Fourier transform. The spectrum was then phase-corrected, and the baseline was corrected. Chemical shifts were referenced to the TMS signal.

¹³C NMR Spectroscopy

Sample Preparation: A more concentrated solution of **(Benzylthio)acetic acid** was prepared by dissolving approximately 20-50 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). TMS was also used as the internal standard.

Data Acquisition: The ¹³C NMR spectrum was acquired on a 22.63 MHz NMR spectrometer using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans and a suitable relaxation delay were used to obtain a high-quality spectrum.

Data Processing: The FID was processed using a Fourier transform with an appropriate line broadening factor. The spectrum was phase- and baseline-corrected, and the chemical shifts were referenced to the CDCl₃ solvent peak (δ = 77.16 ppm) or TMS.

FT-IR Spectroscopy

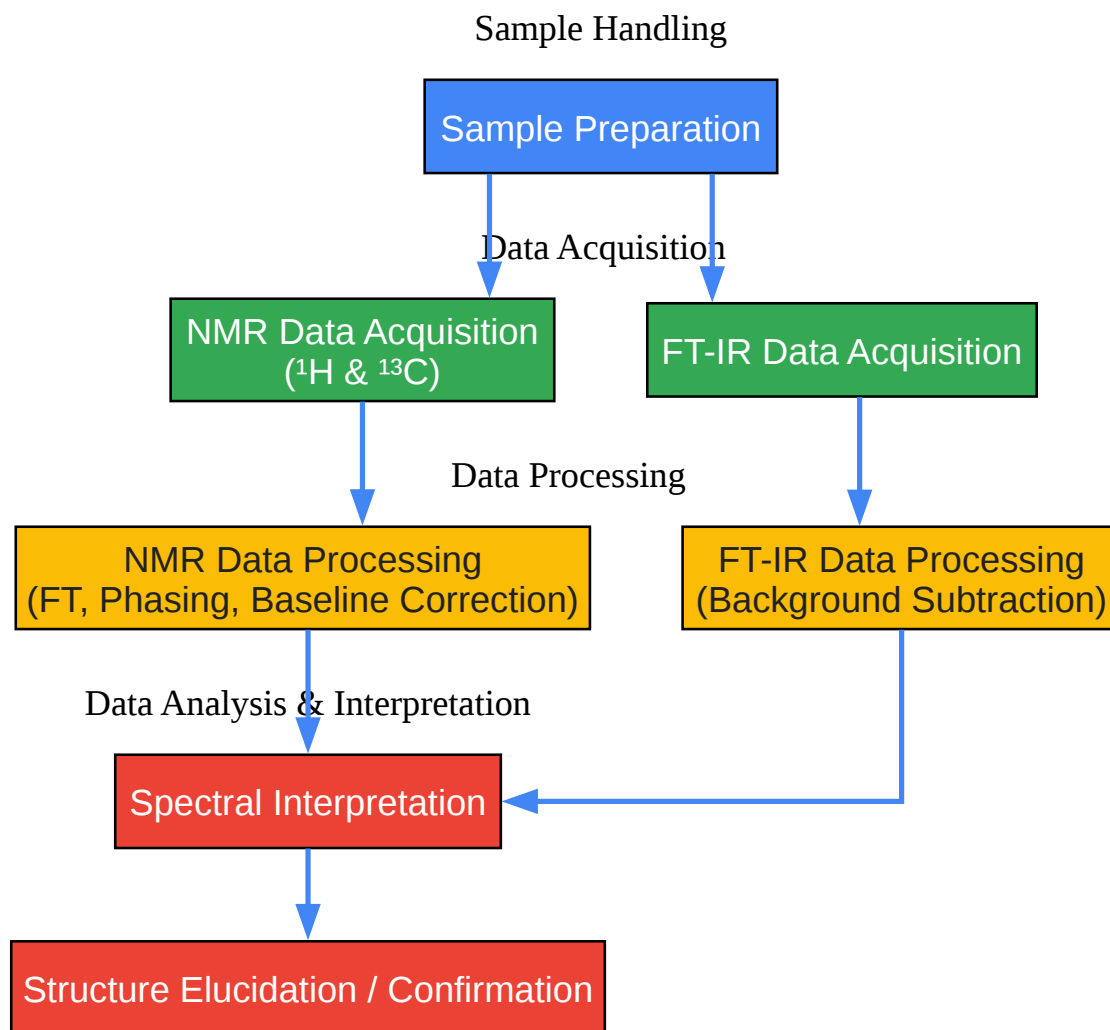
Sample Preparation: A small amount of **(Benzylthio)acetic acid** was finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The KBr pellet was placed in the sample holder of an FT-IR spectrometer. A background spectrum of the empty sample compartment was recorded first. Then, the sample spectrum was recorded over a range of 4000-400 cm⁻¹.

Data Processing: The final spectrum was obtained by ratioing the sample spectrum against the background spectrum, and the data was presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **(Benzylthio)acetic acid**.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic data of (Benzylthio)acetic acid (¹H NMR, ¹³C NMR, FT-IR)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b086505#spectroscopic-data-of-benzylthio-acetic-acid-1h-nmr-13c-nmr-ft-ir\]](https://www.benchchem.com/product/b086505#spectroscopic-data-of-benzylthio-acetic-acid-1h-nmr-13c-nmr-ft-ir)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com